molecular formula C11H14ClNO3 B2444454 (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride CAS No. 2490322-89-7

(1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride

Cat. No.: B2444454
CAS No.: 2490322-89-7
M. Wt: 243.69
InChI Key: LVUDITINFHLZOF-GHXDPTCOSA-N
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Description

(1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes a pyridine ring attached to a cyclopentane ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the cyclopentane precursor.

    Ether Linkage Formation: The ether linkage between the pyridine and cyclopentane rings is formed through an etherification reaction, often using a base catalyst.

    Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and other advanced technologies may be employed to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride: This compound shares a similar cyclopentane core but differs in the functional groups attached.

    (1R,3R)-3-Hydroxycyclopentanecarboxylic acid hydrochloride: Another related compound with a hydroxyl group instead of a pyridine ring.

Uniqueness

The uniqueness of (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride lies in its combination of a pyridine ring and a cyclopentane ring connected via an ether linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,3R)-3-pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-2-10(7-8)15-9-3-5-12-6-4-9;/h3-6,8,10H,1-2,7H2,(H,13,14);1H/t8-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDITINFHLZOF-GHXDPTCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)O)OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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